4-chloro-N-(4-{[(5-acetamido-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, an amide group, a methoxy group, and a benzamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions involving the corresponding amines, carboxylic acids, and halides . The presence of the thiazole ring suggests that a cyclization reaction may also be involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central thiazole ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, while the halogen could be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents. The exact properties would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c1-12(27)23-15-7-8-18(30-2)17(9-15)25-19(28)10-16-11-31-21(24-16)26-20(29)13-3-5-14(22)6-4-13/h3-9,11H,10H2,1-2H3,(H,23,27)(H,25,28)(H,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCGDELKADGEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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